molecular formula C10H4FIN2 B6256555 2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile CAS No. 771566-67-7

2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile

Cat. No. B6256555
CAS RN: 771566-67-7
M. Wt: 298.1
InChI Key:
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Description

2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile (FIPDN) is a versatile organic chemical compound with a wide range of potential applications in the scientific research field. FIPDN is a compound of nitrogen, carbon, hydrogen, and iodine, and it has a molecular weight of 323.88 g/mol. It is a white solid at room temperature, and is insoluble in water. FIPDN is a relatively new chemical compound, and it has recently been studied for its potential applications in scientific research.

Scientific Research Applications

2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile has been studied for its potential applications in scientific research. It has been found to be useful as a reagent in organic synthesis, and as a starting material for the synthesis of other compounds. It can also be used as a catalyst for a variety of chemical reactions. 2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile has also been studied for its potential applications in medicinal chemistry, and it has been found to be a useful intermediate in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of 2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile is not yet fully understood. However, it is believed to be related to its ability to act as a catalyst in a variety of chemical reactions. 2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile has been found to be a useful reagent in organic synthesis, and it can be used to catalyze a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile are not yet fully understood. However, it has been found to have potential applications in medicinal chemistry, and it has been studied for its potential to act as a starting material for the synthesis of various drugs.

Advantages and Limitations for Lab Experiments

2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory setting, and it is also relatively inexpensive. Additionally, it can be used as a catalyst in a variety of chemical reactions, and it can be used as a starting material for the synthesis of other compounds. However, there are also some limitations to its use in laboratory experiments. 2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile is insoluble in water, and it is also highly reactive, which can make it difficult to handle in the laboratory setting.

Future Directions

The potential applications of 2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile are still being explored, and there are a number of potential future directions for its use in scientific research. One potential future direction is to explore its potential applications in medicinal chemistry, as it has already been studied for its potential to act as a starting material for the synthesis of various drugs. Additionally, 2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile could be studied for its potential to act as a catalyst in a variety of chemical reactions, and it could also be explored for its potential applications in organic synthesis. Finally, 2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile could be studied for its potential to act as a reagent in a variety of chemical reactions, and it could also be studied for its potential to act as a starting material for the synthesis of other compounds.

Synthesis Methods

2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile can be synthesized using a variety of methods, including the reaction of 2-fluoro-5-iodobenzaldehyde and malononitrile in the presence of an acid catalyst. The reaction of the two compounds yields 2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile as the main product. This synthesis method is relatively simple, and can be performed in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile involves the reaction of 2-fluoro-5-iodobenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-[(2-fluoro-5-iodophenyl)methylidene]malononitrile, which is then treated with acetic anhydride to yield the final product.", "Starting Materials": [ "2-fluoro-5-iodobenzaldehyde", "malononitrile", "base", "acetic anhydride" ], "Reaction": [ "Step 1: 2-fluoro-5-iodobenzaldehyde is reacted with malononitrile in the presence of a base, such as sodium ethoxide or potassium tert-butoxide, in an aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, to form the intermediate 2-[(2-fluoro-5-iodophenyl)methylidene]malononitrile.", "Step 2: The intermediate 2-[(2-fluoro-5-iodophenyl)methylidene]malononitrile is then treated with acetic anhydride in the presence of a base, such as pyridine or triethylamine, to yield the final product, 2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile." ] }

CAS RN

771566-67-7

Product Name

2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile

Molecular Formula

C10H4FIN2

Molecular Weight

298.1

Purity

95

Origin of Product

United States

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